4-(2,2-Difluoroethoxy)piperidine hydrochloride
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Overview
Description
“4-(2,2-Difluoroethoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1183898-34-1 . It has a molecular weight of 185.64 and its IUPAC name is 4-(2,2-difluoroethyl)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H . This indicates the presence of a piperidine ring with a 2,2-difluoroethoxy group attached to it.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 185.64 .Scientific Research Applications
Structural and Molecular Characterization
Research into piperidine derivatives, including those similar to "4-(2,2-Difluoroethoxy)piperidine hydrochloride," often focuses on their structural and molecular characterization. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, highlighting the importance of structural analysis in understanding the properties and potential applications of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
Several studies focus on the synthesis of piperidine derivatives and their chemical reactions. For example, research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride used piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showcasing the diverse synthetic pathways and the importance of these compounds in medicinal chemistry (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial activities of piperidine derivatives are also a significant area of research. For instance, a study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, finding moderate activities against various microbes. This suggests potential applications in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
Novel Applications and Properties
Research continues to explore novel applications and properties of piperidine derivatives. For example, studies on the development of novel nitroxyl radicals for controlling reactivity with ascorbic acid demonstrate the diverse functional applications of piperidine derivatives beyond traditional pharmaceutical uses, including in materials science and as polymerization mediators (Kinoshita et al., 2009).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(2,2-Difluoroethoxy)piperidine hydrochloride”, is an important task of modern organic chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-Difluoroethoxy)piperidine hydrochloride involves the reaction of 2,2-difluoroethanol with piperidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2,2-difluoroethanol", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 2,2-difluoroethanol to a reaction flask", "Step 2: Add piperidine to the reaction flask and stir the mixture at room temperature for several hours", "Step 3: Add hydrochloric acid to the reaction mixture to obtain the final product, 4-(2,2-Difluoroethoxy)piperidine hydrochloride" ] } | |
CAS No. |
1183898-34-1 |
Molecular Formula |
C7H13F2NO |
Molecular Weight |
165.18 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)piperidine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-11-6-1-3-10-4-2-6/h6-7,10H,1-5H2 |
InChI Key |
LZDWLGPCSOQYAV-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OCC(F)F.Cl |
Canonical SMILES |
C1CNCCC1OCC(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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